1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea
Description
The compound 1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea belongs to a class of imidazo[2,1-b]thiazole derivatives functionalized with urea moieties. Its structure features a 4-fluorophenyl substituent at the 6-position of the imidazo[2,1-b]thiazole core, a methyl group at the 3-position, and a cyclopentylurea group attached via a methylene bridge.
Properties
IUPAC Name |
1-cyclopentyl-3-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4OS/c1-12-17(10-21-18(25)22-15-4-2-3-5-15)26-19-23-16(11-24(12)19)13-6-8-14(20)9-7-13/h6-9,11,15H,2-5,10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKREQWATWSABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step often starts with the condensation of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[2,1-b]thiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Attachment of the Cyclopentyl Group: The cyclopentyl group is typically introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under mild to moderate conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under anhydrous conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemical Profile
- Chemical Name : 1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea
- Molecular Formula : C19H21FN4OS
- Molecular Weight : 372.5 g/mol
- CAS Number : 1421451-86-6
Targeting Kinase Pathways
The compound has been studied for its ability to inhibit specific kinase pathways that are often dysregulated in cancer. For instance, it may interact with the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
G Protein-Coupled Receptors
Research indicates that the compound may also interact with G protein-coupled receptors (GPCRs), which play a vital role in various physiological processes. Specifically, it has been suggested that imidazoline receptors, which are GPCRs, could be involved in mediating some of the compound's effects on sympathetic tone and other neurological functions .
Antitumor Activity
Several studies have demonstrated the antitumor activity of this compound in various cancer cell lines. Notably:
- Cell Lines Tested : The compound has shown effectiveness against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The concentrations that inhibited 50% growth were approximately 0.3 and 1.2 µM, respectively .
Case Studies
- Preclinical Models : In vivo studies using xenograft models have shown that the compound can significantly reduce tumor size when administered at specific dosages. For example, doses as low as 10 mg/kg have resulted in notable tumor regression in models derived from BRAF mutant cell lines .
- Combination Therapies : Research suggests that combining this compound with other therapeutic agents may enhance its efficacy. For instance, when used alongside MEK inhibitors like AZD6244, there was a synergistic effect observed in reducing cell viability in resistant cancer cell lines .
Data Table: Summary of Findings
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | MV4-11 | 0.3 | Significant growth inhibition |
| Study 2 | MOLM13 | 1.2 | Significant growth inhibition |
| Study 3 | BRAF mutant xenograft | N/A | Tumor regression at 10 mg/kg |
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorophenyl vs. Chlorophenyl Derivatives
- 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole () shares the imidazo[2,1-b]thiazole core and methyl group but replaces the 4-fluorophenyl with a 4-chlorophenyl group. Chlorine’s larger atomic radius and higher electronegativity may alter steric interactions and electronic properties compared to fluorine.
Trifluoromethyl and Other Electron-Withdrawing Groups
Urea Moiety Modifications
Cyclopentyl vs. Piperazinyl Substituents
- The cyclopentyl group in the target compound contrasts with piperazinyl groups in analogs like 11a–11o (). Cyclopentylurea introduces a rigid, aliphatic ring that may enhance lipophilicity and influence binding pocket interactions compared to the more polar and flexible piperazinyl derivatives.
- 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) () includes a methoxy group, which adds hydrogen-bonding capacity absent in the target compound.
Structural Planarity and Conformation
Molecular Weight and Physicochemical Properties
Biological Activity
1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentyl group, a thiazole ring, and a urea moiety. The presence of a fluorophenyl group enhances its pharmacological properties. The molecular formula is C_{16}H_{17FN_4S with a molecular weight of approximately 324.39 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Many thiazole-containing ureas have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown GI50 values ranging from 15.1 to 28.7 µM against breast and prostate cancer cells, indicating promising antitumor potential .
- Antimicrobial Properties : Compounds within this class have been evaluated for their antibacterial and antifungal activities. In vitro studies revealed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 100 µg/mL .
- Anti-inflammatory Effects : Some derivatives have displayed anti-inflammatory properties, which may be linked to their ability to inhibit specific signaling pathways involved in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Certain urea derivatives have been shown to inhibit enzymes such as GSK-3β, which plays a critical role in cell proliferation and survival .
- Interference with Cell Cycle Progression : Compounds may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in malignant cells, leading to programmed cell death .
Case Studies
Several studies highlight the efficacy of related compounds:
- Study on Antitumor Activity : A recent study evaluated the effects of structurally similar thiazole-containing ureas on various cancer cell lines. The results indicated selective cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of urea derivatives against resistant bacterial strains. The findings showed that certain derivatives maintained efficacy despite resistance mechanisms present in the bacteria .
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antitumor | EKVX (lung cancer) | 1.7 | Cytotoxicity |
| Antimicrobial | E. coli | 100 | Inhibition |
| Anti-inflammatory | Human macrophages | 10 | Reduced inflammatory markers |
| GSK-3β Inhibition | In vitro assay | 1.0 | 57% inhibition |
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Answer:
The compound can be synthesized via a two-step protocol:
Imidazo[2,1-b]thiazole Core Formation : React 4-fluorophenyl-substituted thiazole precursors with methylamine derivatives under microwave irradiation (100°C, 30 min) in acetonitrile to form the imidazo[2,1-b]thiazole scaffold .
Urea Linkage : React cyclopentyl isocyanate with the amine-functionalized imidazothiazole intermediate in dichloromethane at 0–5°C for 4 hours, followed by triethylamine (1.2 eq) to neutralize HCl. Purify via column chromatography (ethyl acetate/hexane, 3:7) to achieve ≥95% purity .
Basic: Which analytical techniques are critical for structural validation?
Answer:
- 1H/13C NMR : Confirm urea NH protons (δ 8.2–8.5 ppm) and imidazothiazole aromatic protons (δ 7.3–7.8 ppm) in DMSO-d6 .
- HRMS : Verify molecular ion [M+H]+ with <2 ppm mass error.
- X-ray Crystallography : Use SHELXL-2018 for refinement. Crystallize from ethanol/water (9:1) at 4°C for 72 hours. Typical R-factor: <0.05 for high-resolution datasets .
Advanced: How to resolve discrepancies in cytotoxicity data between primary screening (NCI-60) and secondary assays?
Answer:
Discrepancies arise from:
- Assay Sensitivity : Primary screens (single-dose at 10 µM) vs. dose-response (0.1–100 µM).
- Cell Line Variability : Prioritize cell lines with consistent GI50 trends (e.g., prostate PC-3 vs. breast MCF-7).
- Mechanistic Validation : Perform caspase-3/7 activation assays to confirm apoptosis-driven cytotoxicity. Reference: Analog 3c in imidazothiazoles showed log10GI50 < -8.00 in PC-3 .
Advanced: What crystallographic challenges arise during refinement, and how are they addressed?
Answer:
- Disordered Cyclopentyl Groups : Model using PART/SUMP restraints in SHELXL.
- Twinning : Identify twin laws (e.g., -h, -k, l) via CELL_NOW. Apply TWIN/BASF commands.
- Solvent Masking : Use SQUEEZE (PLATON) to model unresolved electron density. Example: R1 reduced from 0.12 → 0.05 after solvent masking .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
- Core Modifications : Replace 4-fluorophenyl with 4-chlorophenyl (synthesize via Ullmann coupling) to assess halogen effects.
- Linker Variations : Substitute urea with thiourea (using Lawesson’s reagent) to evaluate hydrogen-bonding impact.
- Biological Testing : Tiered evaluation:
Basic: What safety protocols are essential for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
